molecular formula C8H5F5O B1393075 1-(Difluoromethoxy)-2-(trifluoromethyl)benzene CAS No. 1214388-57-4

1-(Difluoromethoxy)-2-(trifluoromethyl)benzene

Cat. No.: B1393075
CAS No.: 1214388-57-4
M. Wt: 212.12 g/mol
InChI Key: OHHKLXWTUALSCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Difluoromethoxy)-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to a benzene ring

Preparation Methods

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often utilizes reagents such as Umemoto’s reagents to introduce the trifluoromethyl group efficiently . Additionally, the difluoromethoxy group can be introduced through nucleophilic substitution reactions involving difluoromethyl ethers .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require careful control of temperature, pressure, and the use of catalysts to facilitate the desired transformations.

Chemical Reactions Analysis

1-(Difluoromethoxy)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Comparison with Similar Compounds

1-(Difluoromethoxy)-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(difluoromethoxy)-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5O/c9-7(10)14-6-4-2-1-3-5(6)8(11,12)13/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHKLXWTUALSCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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